molecular formula C11H8ClFO2S2 B13276184 [4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride

[4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride

Cat. No.: B13276184
M. Wt: 290.8 g/mol
InChI Key: BOZDTTSZICVRKD-UHFFFAOYSA-N
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Description

[4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C₁₁H₈ClFO₂S₂. It is known for its unique structure, which includes a fluorine atom, a thiophene ring, and a methanesulfonyl chloride group. This compound is primarily used in research and industrial applications due to its reactivity and potential for forming various derivatives.

Preparation Methods

The synthesis of [4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride typically involves the functionalization of the thiophene ring and subsequent sulfonylation. Industrial production methods often utilize catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products:

    Substituted Thiophenes: Resulting from nucleophilic substitution.

    Oxidized Derivatives: From oxidation reactions.

    Coupled Products: From cross-coupling reactions.

Mechanism of Action

The mechanism of action of [4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride involves its ability to interact with various molecular targets. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom and thiophene ring contribute to the compound’s electronic properties, influencing its reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The combination of a fluorine atom, thiophene ring, and methanesulfonyl chloride group is unique to this compound.

    Reactivity: Its ability to undergo a variety of chemical reactions makes it versatile for research and industrial applications.

Properties

Molecular Formula

C11H8ClFO2S2

Molecular Weight

290.8 g/mol

IUPAC Name

(4-fluoro-3-thiophen-2-ylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C11H8ClFO2S2/c12-17(14,15)7-8-3-4-10(13)9(6-8)11-2-1-5-16-11/h1-6H,7H2

InChI Key

BOZDTTSZICVRKD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C=CC(=C2)CS(=O)(=O)Cl)F

Origin of Product

United States

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